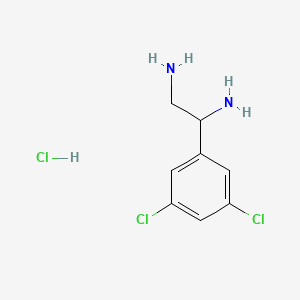![molecular formula C12H18O4 B13683540 1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C11H16O4 It is a derivative of benzene, featuring methoxy and methoxymethoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 1,2-dimethoxybenzene.
Alkylation: The benzene derivative undergoes alkylation with an appropriate alkylating agent, such as 2-(methoxymethoxy)ethyl chloride, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques like distillation and recrystallization.
化学反応の分析
Types of Reactions
1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2-Dimethoxybenzene: Lacks the methoxymethoxyethyl group, making it less complex and potentially less versatile in applications.
1,2-Dimethoxy-4-(methoxymethyl)benzene: Similar structure but with a methoxymethyl group instead of a methoxymethoxyethyl group, leading to different chemical properties and reactivity.
4-Ethyl-1,2-dimethoxybenzene: Contains an ethyl group instead of a methoxymethoxyethyl group, resulting in different physical and chemical characteristics.
Uniqueness
1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene is unique due to the presence of both methoxy and methoxymethoxyethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and interactions, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C12H18O4 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
1,2-dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C12H18O4/c1-13-9-16-7-6-10-4-5-11(14-2)12(8-10)15-3/h4-5,8H,6-7,9H2,1-3H3 |
InChIキー |
LVVCMYOLXPFMOH-UHFFFAOYSA-N |
正規SMILES |
COCOCCC1=CC(=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)

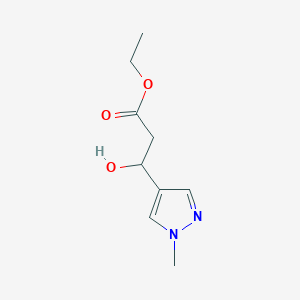
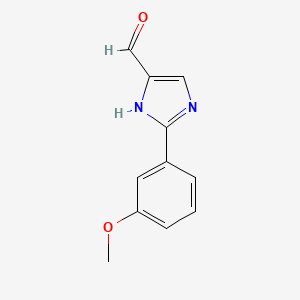
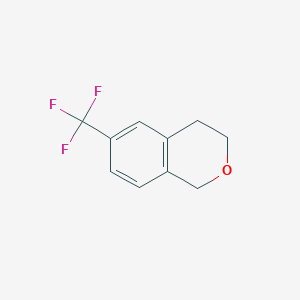
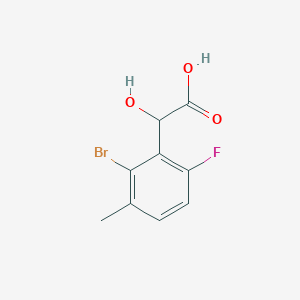
![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)
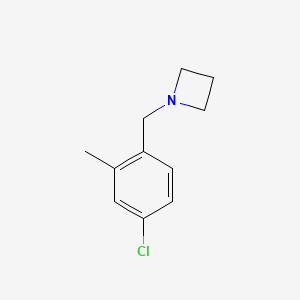

![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)
